(5,6-dimethyl-1H-benzimidazol-2-yl)methanol
Overview
Description
(5,6-dimethyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Chemoselective Reduction : The compound, along with related benzimidazole derivatives, is involved in chemoselective reduction reactions. For instance, in one study, a related benzimidazole derivative underwent an unexpected reduction of its double bond when treated with NaBH4 in ethanol (Sadhu, Rao, & Dubey, 2016).
- Photoreactions : Photoreactions of benzimidazole derivatives, including those in methanol and in the presence of singlet oxygen, have been investigated. These reactions result in various products and have implications for understanding reaction mechanisms under light exposure (Mahran, Sidky, & Wamhoff, 1983).
- Crystal and Molecular Structures : The compound's derivatives have been studied for their crystal and molecular structures, which are crucial in the development of new materials and understanding their properties (Davidson, Murray, Preston, & King, 1979).
Potential Therapeutic Applications
- Tuberculostatics : Certain benzimidazole derivatives have shown significant tuberculostatic activities, offering potential in the treatment of tuberculosis, particularly its multidrug-resistant varieties (Główka et al., 2018).
Catalytic and Environmental Applications
- Catalysis for Dimethyl Carbonate Synthesis : Some benzimidazole derivatives are used in catalyzing the synthesis of dimethyl carbonate from methanol and CO2. This has implications for green chemistry and environmental applications (Shi et al., 2014); (Verma, Baig, Nadagouda, & Varma, 2017).
Safety And Hazards
Like all chemicals, benzimidazole and its derivatives should be handled with care. They may cause irritation to the skin and eyes, and may be harmful if ingested or inhaled4.
Future Directions
Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new benzimidazole derivatives and investigate their potential applications, particularly in the field of medicine3.
Please note that this information is general in nature and may not apply specifically to “(5,6-dimethyl-1H-benzimidazol-2-yl)methanol”. For detailed information about this specific compound, further research would be necessary.
properties
IUPAC Name |
(5,6-dimethyl-1H-benzimidazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTYZPBQHXXZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304019 | |
Record name | MLS000756324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-dimethyl-1H-benzimidazol-2-yl)methanol | |
CAS RN |
6761-86-0 | |
Record name | MLS000756324 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000756324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.